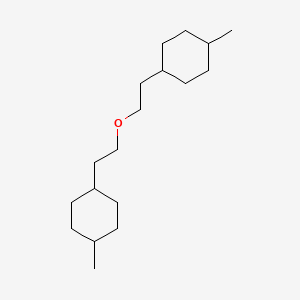
N-Propyl-9-octadecenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Propyl-9-octadecenamide is an organic compound with the molecular formula C21H41NO It is a derivative of 9-octadecenamide, where the amide nitrogen is substituted with a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Propyl-9-octadecenamide can be synthesized through the reaction of 9-octadecenoyl chloride with propylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under an inert atmosphere to prevent oxidation of the unsaturated bond in the 9-octadecenoyl chloride.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-Propyl-9-octadecenamide undergoes various chemical reactions, including:
Oxidation: The double bond in the octadecenamide chain can be oxidized to form epoxides or diols.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amide nitrogen can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the amide group.
Substitution: Alkyl halides or acyl chlorides for nucleophilic substitution at the amide nitrogen.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Primary amines.
Substitution: N-substituted amides.
Scientific Research Applications
N-Propyl-9-octadecenamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Propyl-9-octadecenamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
9-Octadecenamide: The parent compound without the propyl substitution.
N-Methyl-9-octadecenamide: A similar compound with a methyl group instead of a propyl group.
N-Ethyl-9-octadecenamide: A similar compound with an ethyl group instead of a propyl group.
Uniqueness
N-Propyl-9-octadecenamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The propyl group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H41NO |
|---|---|
Molecular Weight |
323.6 g/mol |
IUPAC Name |
N-propyloctadec-9-enamide |
InChI |
InChI=1S/C21H41NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(23)22-20-4-2/h11-12H,3-10,13-20H2,1-2H3,(H,22,23) |
InChI Key |
OGWMUXVWUHUNMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-bromo-7-oxabicyclo[4.1.0]heptane](/img/structure/B13809046.png)

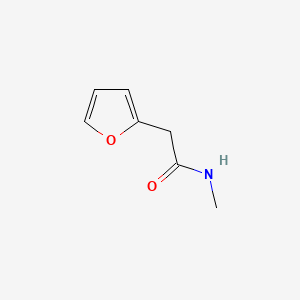
![2-[[2-[Cyclohexyl(cyclopropanecarbonyl)amino]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13809067.png)
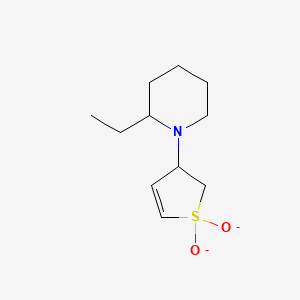
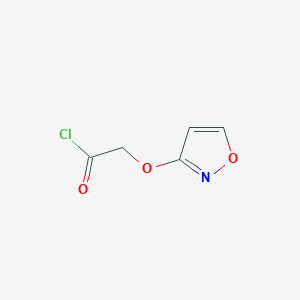

![8-Methyl-6-(4-methylphenyl)-2,3-dihydroimidazo[1,2-b]pyridazine](/img/structure/B13809096.png)
methanone](/img/structure/B13809100.png)
![5-Chloro-2,3-dihydro-1h-benzo[de]isoquinoline](/img/structure/B13809111.png)
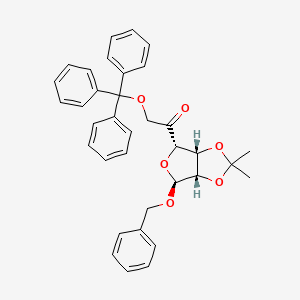
![1,1,3,3-Tetramethyl-6,7-diphenyl-5-oxa-8-thia-6-azaspiro[3.4]octan-2-one](/img/structure/B13809118.png)
